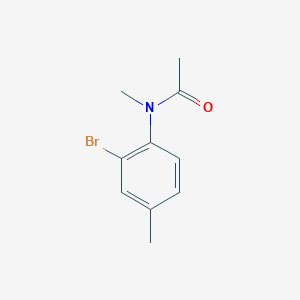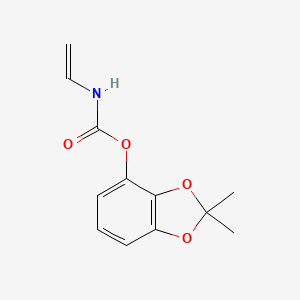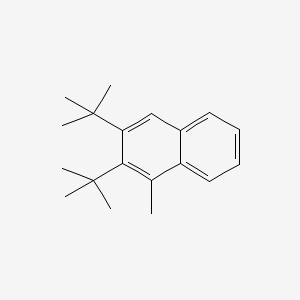silane CAS No. 87532-03-4](/img/structure/B14403893.png)
[(4H-1-Benzopyran-2-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4H-1-Benzopyran-2-yl)oxysilane is a compound that features a benzopyran moiety linked to a trimethylsilyl group. . The trimethylsilyl group is a common functional group in organosilicon chemistry, known for its stability and utility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4H-1-Benzopyran-2-yl)oxysilane typically involves the reaction of a benzopyran derivative with a trimethylsilyl reagent. One common method is the reaction of 4H-1-benzopyran-2-ol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of (4H-1-Benzopyran-2-yl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(4H-1-Benzopyran-2-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzopyran derivatives with different functional groups.
Reduction: Reduction reactions can convert the benzopyran moiety to its dihydro or tetrahydro forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various benzopyran derivatives with altered functional groups, which can be further utilized in different chemical applications.
Applications De Recherche Scientifique
(4H-1-Benzopyran-2-yl)oxysilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a protecting group for hydroxyl functionalities.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (4H-1-Benzopyran-2-yl)oxysilane involves its interaction with various molecular targets. The benzopyran moiety can interact with biological macromolecules such as proteins and nucleic acids, potentially leading to changes in their structure and function. The trimethylsilyl group provides stability and can facilitate the compound’s entry into cells, where it can exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1-Benzopyran-4-one: A benzopyran derivative with a ketone functional group.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: A benzopyran derivative with a carboxylic acid group.
2-Methyl-4H-1-benzopyran-4-one: A methyl-substituted benzopyran derivative.
Uniqueness
(4H-1-Benzopyran-2-yl)oxysilane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various chemical and biological applications.
Propriétés
Numéro CAS |
87532-03-4 |
|---|---|
Formule moléculaire |
C12H16O2Si |
Poids moléculaire |
220.34 g/mol |
Nom IUPAC |
4H-chromen-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C12H16O2Si/c1-15(2,3)14-12-9-8-10-6-4-5-7-11(10)13-12/h4-7,9H,8H2,1-3H3 |
Clé InChI |
OFDHTDZPYNLEAE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=CCC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



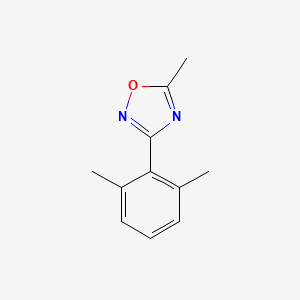
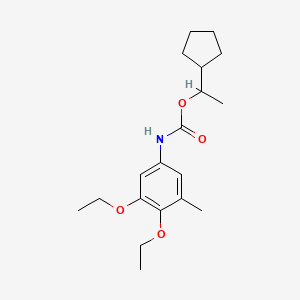

![1-[2-(4,5-Dichloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14403833.png)
![N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine](/img/structure/B14403839.png)

![Ethyl 4-[5-(hydrazinylidenemethyl)furan-2-yl]benzoate](/img/structure/B14403849.png)
![N-{4-[(Benzenesulfonyl)amino]-3-methylphenyl}acetamide](/img/structure/B14403854.png)
